rac-(3R,4S)-4-azidooxan-3-amine hydrochloride
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Overview
Description
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-azidooxan-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate oxan-3-amine derivative.
Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction, where a suitable azide source (e.g., sodium azide) is used.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the purified compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Alkyl halides, acyl chlorides.
Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxan-3-amine derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-azidooxan-3-amine hydrochloride involves its interaction with molecular targets through its azido group. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. Additionally, the compound’s ability to undergo cycloaddition reactions allows it to form stable triazole linkages, which can be exploited in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-[(3R,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride
Uniqueness
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride is unique due to its azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other similar compounds that may lack the azido functionality and, consequently, the same range of applications in chemical biology and medicinal chemistry.
Properties
Molecular Formula |
C5H11ClN4O |
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Molecular Weight |
178.62 g/mol |
IUPAC Name |
(3S,4R)-4-azidooxan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c6-4-3-10-2-1-5(4)8-9-7;/h4-5H,1-3,6H2;1H/t4-,5-;/m1./s1 |
InChI Key |
JTNQFAMEMXUHBS-TYSVMGFPSA-N |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N=[N+]=[N-])N.Cl |
Canonical SMILES |
C1COCC(C1N=[N+]=[N-])N.Cl |
Origin of Product |
United States |
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